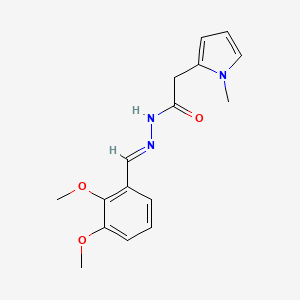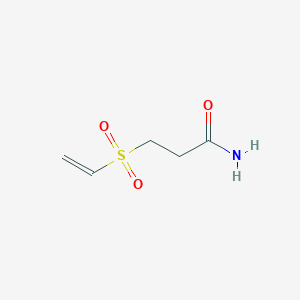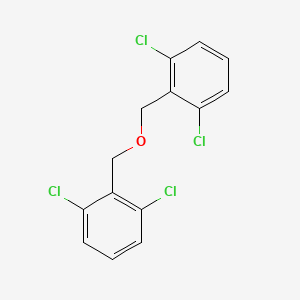
Ether, bis(2,6-dichlorobenzyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, bis(2,6-dichlorobenzyl), also known as 2,2’,4,4’-Tetrachlorodibenzyl ether, is a chemical compound with the molecular formula C14H10Cl4O and a molecular weight of 336.041 g/mol . This compound is characterized by the presence of two 2,6-dichlorobenzyl groups connected by an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ether, bis(2,6-dichlorobenzyl) typically involves the reaction of 2,6-dichlorobenzyl chloride with a base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction to form the ether linkage . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Ether, bis(2,6-dichlorobenzyl) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ether, bis(2,6-dichlorobenzyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the dichlorobenzyl groups to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent are used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Less chlorinated benzyl ethers.
Substitution: Substituted benzyl ethers with various nucleophiles.
Applications De Recherche Scientifique
Ether, bis(2,6-dichlorobenzyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mécanisme D'action
The mechanism of action of Ether, bis(2,6-dichlorobenzyl) involves its interaction with molecular targets through its dichlorobenzyl groups. These groups can interact with enzymes and proteins, potentially inhibiting their activity. The ether linkage provides stability to the molecule, allowing it to persist in various environments and exert its effects over a prolonged period .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzyl methyl ether: Similar structure but with a methyl group instead of a second dichlorobenzyl group.
2,4-Dichlorobenzyl ether: Similar ether linkage but with different chlorination pattern on the benzyl groups.
Uniqueness
Ether, bis(2,6-dichlorobenzyl) is unique due to its specific chlorination pattern and the presence of two dichlorobenzyl groups connected by an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
73927-56-7 |
|---|---|
Formule moléculaire |
C14H10Cl4O |
Poids moléculaire |
336.0 g/mol |
Nom IUPAC |
1,3-dichloro-2-[(2,6-dichlorophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H10Cl4O/c15-11-3-1-4-12(16)9(11)7-19-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 |
Clé InChI |
ITFCEERPJPLHPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COCC2=C(C=CC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)
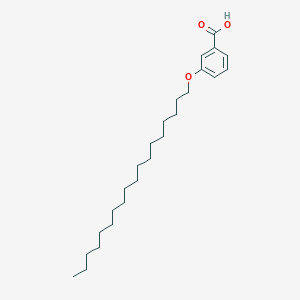
![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)




![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)
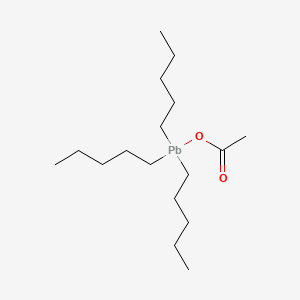
![4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)
